molecular formula C17H12FNO2 B2586374 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde CAS No. 1090952-67-2

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

Cat. No. B2586374
CAS RN: 1090952-67-2
M. Wt: 281.286
InChI Key: UDHUSTMTQWRCFD-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would likely involve a quinoline core with a fluorophenoxy group at the 2-position and a methyl group at the 8-position . The aldehyde functional group is typically represented by a carbonyl group (C=O) attached to an R group.


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would depend on the specific conditions and reagents used. Generally, the aldehyde group is quite reactive and can undergo a variety of reactions, including oxidation to form carboxylic acids, reduction to form alcohols, and nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would depend on its specific structure. For instance, the presence of the fluorophenoxy group could potentially increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Metal Ion Sensing

The quinoline derivative 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde, similar to the studied quinoline isomers, has potential applications in fluorescence sensing for metal ions such as Al³⁺ and Zn²⁺. These compounds can act as dual fluorescence chemosensors, showcasing significant fluorescence intensity changes upon metal ion binding, which could be beneficial for environmental monitoring and biochemical assays (Hazra et al., 2018).

Synthesis and Biological Evaluation

Quinoline derivatives, including those related to 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde, have been extensively studied for their synthetic and biological applications. These compounds serve as crucial intermediates for synthesizing fused or binary quinoline-cored heterocyclic systems. Their significant biological evaluation reveals potential antimicrobial and anticancer activities, underscoring their importance in medicinal chemistry (Hamama et al., 2018).

Chemosensors for pH and Metal Ions

Quinoline derivatives have been identified as ratiometric fluorescent chemosensors for pH, indicating potential applications in environmental and biological pH monitoring. These compounds exhibit specific fluorescence changes in different pH conditions, providing a straightforward method for pH detection. Moreover, the synthesis of quinoline-based ligands for the coordination of rare-earth metal(III) ions highlights their utility in developing new materials for optical, electronic, and catalytic applications (Halder et al., 2018).

Antimicrobial and Anticancer Properties

The structural modification of quinoline derivatives, including the introduction of the 2-(4-Fluorophenoxy) group, has led to the discovery of compounds with potent antimicrobial and anticancer properties. These compounds have been evaluated against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents (Salahuddin et al., 2014).

Safety And Hazards

The safety and hazards associated with “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” would depend on various factors including its reactivity, toxicity, and handling procedures. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” could involve exploring its potential applications, such as its use in the synthesis of bioactive natural products and conducting polymers .

properties

IUPAC Name

2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHUSTMTQWRCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

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